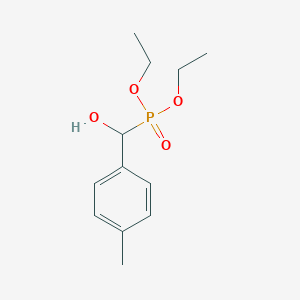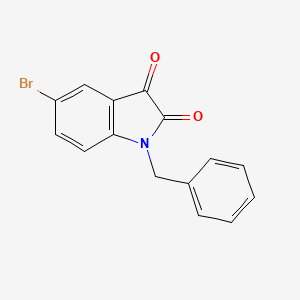
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
Overview
Description
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is an organosilicon compound with the linear formula C21H24OSi2 . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new hyper-cross-linked porous polymers (HCP-TTDs) were successfully prepared by the Friedel–Crafts alkylation reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane and formaldehyde dimethyl acetal (FDA) .Molecular Structure Analysis
The molecular weight of 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is 348.5857 . The IUPAC Standard InChI is InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of hyper-cross-linked porous polymers (HCP-TTDs) through the Friedel–Crafts alkylation reaction . These polymers have shown excellent adsorption capacities for organic dyes in aqueous solution .Physical And Chemical Properties Analysis
The compound is a solid substance . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Polymerization and Rubber Manufacturing
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, closely related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, is primarily used in the polymerization process for manufacturing methylphenylsiloxane rubbers. These rubbers find applications in various industries due to their unique properties. The molecular weight and viscosity of the polymers depend on the purity of the cyclosiloxanes used in the process (Filippov et al., 2021).
Structural Investigations in Organometallic Chemistry
Triorganotin derivatives, including those related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, are synthesized for detailed structural investigations in organometallic chemistry. These compounds help in understanding molecular structures and bonding, contributing to broader chemical research (Tzimopoulos et al., 2009).
Applications in Catalysis
Alkali metal triphenylsilyls synthesized using derivatives of 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane have been shown to catalyze regioselective hydrosilylation reactions. These reactions are important in the production of various organic compounds, and the presence of crown ethers enhances the reactivity in these catalytic processes (Leich et al., 2014).
Spectroscopy and Silicon Chemistry
In the field of silicon chemistry, 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane and its derivatives are used in spectroscopic studies to explore π-Delocalization across Si−Cphenyl bonds. Such studies provide insights into the electronic structure and bonding characteristics of silicon-containing compounds, crucial for developing new materials and catalysts (Urquhart et al., 1997).
Interaction with Inorganic Surfaces
Studies have shown that linear trimethylsilyl-terminated poly(dimethylsiloxane)s, related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, can react with inorganic surfaces like silicon, titanium, and aluminum. This leads to hydrophobized surfaces and covalently attached polymer chains, a discovery that revises the understanding of the reactivity of silicones with inorganic materials (Krumpfer & McCarthy, 2011).
properties
IUPAC Name |
trimethyl(triphenylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXDOWHLFKTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335047 | |
| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
CAS RN |
799-53-1 | |
| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



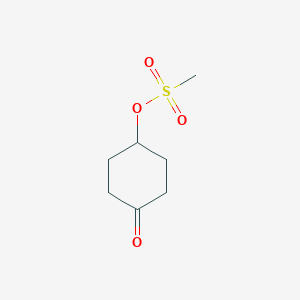
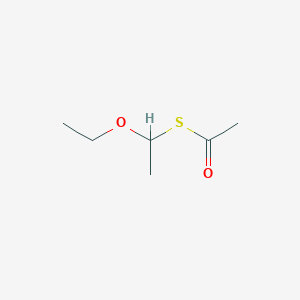

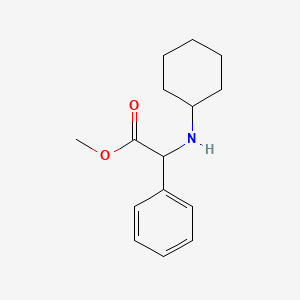
![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
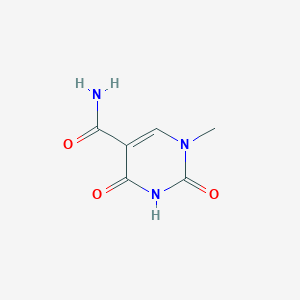

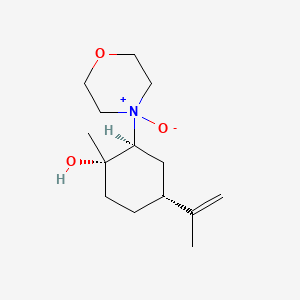
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)



